(2R)-2-(ethoxymethyl)oxirane
CAS No.:
Cat. No.: VC14288284
Molecular Formula: C5H10O2
Molecular Weight: 102.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H10O2 |
|---|---|
| Molecular Weight | 102.13 g/mol |
| IUPAC Name | (2R)-2-(ethoxymethyl)oxirane |
| Standard InChI | InChI=1S/C5H10O2/c1-2-6-3-5-4-7-5/h5H,2-4H2,1H3/t5-/m0/s1 |
| Standard InChI Key | HQCSZRIVJVOYSU-YFKPBYRVSA-N |
| Isomeric SMILES | CCOC[C@H]1CO1 |
| Canonical SMILES | CCOCC1CO1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(2R)-2-(Ethoxymethyl)oxirane belongs to the epoxide family, featuring an oxygen-containing cyclic ether ring (oxirane) with an ethoxymethyl group (-CH2OCH2CH3) at the second carbon position. Its molecular formula is C5H10O2, yielding a molecular weight of 102.13 g/mol. The stereochemistry at the C2 position (R-configuration) influences its reactivity in asymmetric synthesis .
Physical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Boiling Point | ~150–160°C (extrapolated) |
| Density | 0.95–1.00 g/cm³ |
| Solubility | Miscible with organic solvents (e.g., ethanol, ether) |
| Flash Point | ~40–50°C |
These properties align with structurally similar epoxides like 2-ethylhexyl glycidyl ether (density: 0.9 g/cm³, boiling point: 259.5°C) , adjusted for differences in alkyl chain length.
Synthesis Methods
Epoxidation of Allyl Ethers
A common route involves the epoxidation of allyl ether precursors using peroxides (e.g., m-chloroperbenzoic acid). For example, allyl ethoxymethyl ether undergoes stereoselective oxidation to yield the (2R)-enantiomer .
Williamson Etherification Followed by Cyclization
Alternative approaches employ a two-step process:
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Williamson Etherification: Reaction of ethylene oxide derivatives with ethoxymethyl halides.
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Acid-Catalyzed Cyclization: Intramolecular ring closure to form the oxirane .
Yields vary between 60–85%, depending on reaction conditions (temperature, catalyst) .
Reactivity and Industrial Applications
Ring-Opening Reactions
The strained epoxide ring undergoes nucleophilic attack, enabling diverse transformations:
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Hydrolysis: Forms diols under acidic or basic conditions.
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Aminolysis: Reacts with amines to produce β-amino alcohols, intermediates in drug synthesis .
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Polymerization: Initiates via anionic or cationic mechanisms to form polyether resins .
Pharmaceutical Intermediates
(2R)-2-(Ethoxymethyl)oxirane serves as a chiral building block in antiviral and anticancer agents. For instance, its derivatives have been explored as protease inhibitors due to their ability to mimic peptide bonds .
Material Science Applications
Epoxy resins derived from this compound exhibit enhanced thermal stability and adhesion properties, making them valuable in coatings and composites .
Comparison with Structural Analogs
The table below contrasts (2R)-2-(ethoxymethyl)oxirane with related epoxides:
The ethoxymethyl group in the target compound enhances solubility in polar solvents compared to shorter-chain analogs .
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